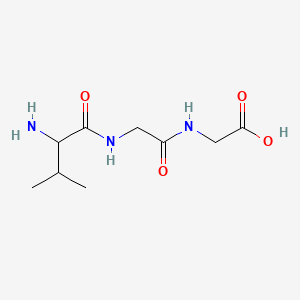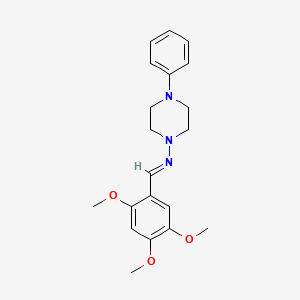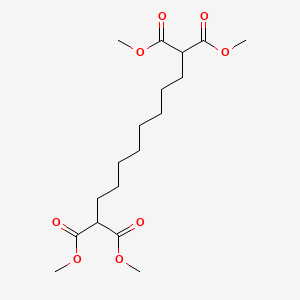![molecular formula C26H25N5OS2 B11967860 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide](/img/structure/B11967860.png)
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a complex organic compound that features a triazole ring, sulfanyl group, and hydrazide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-methylphenyl hydrazine with an appropriate aldehyde under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a thiol reagent.
Formation of the Hydrazide Moiety: The final step involves the condensation of the sulfanyl-triazole intermediate with an acyl hydrazide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, leading to the formation of amines or reduced triazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone or potassium carbonate in DMF are typical for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced triazole derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as an antimicrobial agent. Studies have indicated its effectiveness against certain bacterial and fungal strains, making it a candidate for further development in antimicrobial therapies.
Medicine
In medicinal chemistry, the compound is being explored for its potential as an anticancer agent. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines, possibly through the disruption of cellular signaling pathways.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide involves multiple pathways:
Molecular Targets: The compound targets specific enzymes and proteins within cells, disrupting their normal function.
Pathways Involved: It interferes with cellular signaling pathways, leading to apoptosis (programmed cell death) in cancer cells or inhibition of microbial growth.
相似化合物的比较
Similar Compounds
- **2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methoxyphenyl)phenyl]methylidene}acetohydrazide
- **2-{[4,5-bis(4-ethylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(ethylsulfanyl)phenyl]methylidene}acetohydrazide
Uniqueness
The uniqueness of 2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C26H25N5OS2 |
|---|---|
分子量 |
487.6 g/mol |
IUPAC 名称 |
2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H25N5OS2/c1-18-4-10-21(11-5-18)25-29-30-26(31(25)22-12-6-19(2)7-13-22)34-17-24(32)28-27-16-20-8-14-23(33-3)15-9-20/h4-16H,17H2,1-3H3,(H,28,32)/b27-16+ |
InChI 键 |
CJBXSZGKZNYMDP-JVWAILMASA-N |
手性 SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)N/N=C/C4=CC=C(C=C4)SC |
规范 SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)SCC(=O)NN=CC4=CC=C(C=C4)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-5-benzyl-2-[(2E)-{[5-(4-chlorophenyl)furan-2-yl]methylidene}hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11967783.png)

![N-cyclohexyl-6-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11967787.png)
![4-(4-chlorophenyl)-3-[(2-fluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B11967790.png)
![2-Naphthalenol, 1-[[(2,5-dichlorophenyl)imino]methyl]-](/img/structure/B11967796.png)
![N-(4-methylphenyl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B11967798.png)

![3-(4-bromophenyl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide](/img/structure/B11967802.png)
![(5Z)-3-Benzyl-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11967813.png)

![4-[(2-Hydroxybenzylidene)amino]phenol](/img/structure/B11967822.png)


![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B11967855.png)
